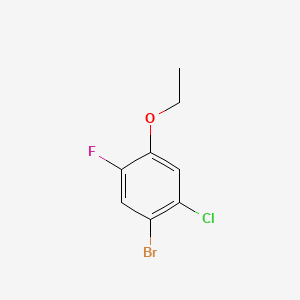

1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene

Description

1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene is a halogenated aromatic compound featuring bromine, chlorine, fluorine, and ethoxy substituents on a benzene ring. The ethoxy group (-OCH₂CH₃) at the 4-position distinguishes it from simpler halogenated benzenes, likely enhancing its solubility in polar organic solvents and influencing its electronic characteristics for applications in pharmaceuticals, agrochemicals, or materials science intermediates .

Properties

Molecular Formula |

C8H7BrClFO |

|---|---|

Molecular Weight |

253.49 g/mol |

IUPAC Name |

1-bromo-2-chloro-4-ethoxy-5-fluorobenzene |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 |

InChI Key |

AOGDWBAIZNNTEL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1F)Br)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, particularly halogenation (bromination and chlorination) of an appropriately substituted ethoxy-fluorobenzene precursor. The ethoxy and fluorine groups direct substitution patterns, facilitating selective halogenation at desired positions on the benzene ring.

Electrophilic Aromatic Substitution on Ethoxy-Fluorobenzene

A common approach involves starting from 4-ethoxy-5-fluorobenzene or related derivatives, which undergo bromination and chlorination under controlled conditions to install bromine and chlorine substituents at the 1- and 2-positions, respectively.

-

- Brominating agents such as bromine or N-bromosuccinimide (NBS).

- Chlorinating agents such as chlorine gas or sulfuryl chloride.

- Catalysts like Lewis acids (e.g., aluminum chloride) may be used to facilitate substitution.

- Solvents including dichloromethane or other inert organic solvents.

- Temperature control to achieve regioselectivity.

-

- The electron-donating ethoxy group activates the ring toward electrophilic substitution.

- The fluorine substituent influences regioselectivity via inductive and resonance effects.

- Bromination typically occurs para or ortho to ethoxy, while chlorination occurs ortho to fluorine, yielding the desired substitution pattern.

Diazotization and Bromination Route for Related Halogenated Benzenes

A related preparation method for halogenated benzenes such as 1-bromo-2-chloro-4-fluorobenzene involves diazotization of 2-chloro-4-fluoroaniline followed by reaction with brominating agents.

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Diazotization | Sodium nitrite (1.0–2.0 equiv) in acidic aqueous medium at -5 to 5 °C for 0.5–3 hours | Formation of diazonium salt from 2-chloro-4-fluoroaniline | Temperature control critical |

| 2. Bromination | Cuprous bromide in 48% hydrobromic acid aqueous solution, stirred at 30–40 °C for 30 minutes | Replacement of diazonium group with bromine | Extraction with ether, washing, drying |

| 3. Isolation | Concentration and distillation | Obtains 1-bromo-2-chloro-4-fluorobenzene | Yield example: 76 g, b.p. 62.0–62.8 °C at 12 mmHg |

This method is well-established for preparing halogenated benzenes with high regioselectivity and purity and could be adapted for this compound by starting from appropriately substituted aniline derivatives.

Analytical Data and Reaction Monitoring

- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

- Spectroscopy: Nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) confirm structure and purity.

- Physical Properties: Boiling points, melting points, and refractive indices are recorded for identification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic aromatic substitution on ethoxy-fluorobenzene | 4-ethoxy-5-fluorobenzene | Bromine, chlorine, Lewis acid catalysts | Controlled temperature, organic solvents | Direct halogenation, regioselective | Requires careful control to avoid poly-substitution |

| Friedel-Crafts acylation and reduction | 5-bromo-2-chlorobenzoic acid, phenetole | Oxalyl chloride, aluminum chloride, triethylsilane | Multi-step, low temperature | High yield, avoids acetonitrile | Multi-step, longer reaction times |

| Diazotization and bromination | 2-chloro-4-fluoroaniline | Sodium nitrite, cuprous bromide, hydrobromic acid | Low temperature diazotization, moderate temperature bromination | High regioselectivity, scalable | Requires handling of diazonium salts |

Chemical Reactions Analysis

1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of biochemical pathways and interactions due to its unique substituents.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine, chlorine, ethoxy, and fluorine substituents contribute to its reactivity and ability to form bonds with other molecules. These interactions can affect various biochemical pathways and processes, making it a valuable compound for research.

Comparison with Similar Compounds

Key Observations :

- The ethoxy group in the target compound increases molecular weight (~253.5 g/mol) compared to non-alkoxy analogs (~209 g/mol) .

- Halogen positioning affects density and refractive index; for example, 1-Bromo-3-chloro-5-fluorobenzene has a density of 1.72 g/cm³, higher than many mono- or dihalogenated benzenes .

Biological Activity

1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene is a halogenated aromatic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Molecular Formula : CHBrClF

Molecular Weight : 209.44 g/mol

Appearance : Colorless to light yellow clear liquid

Purity (GC) : Minimum 98.0%

Storage Conditions : Recommended in a cool and dark place, below 15°C

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Research indicates that this compound may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. The presence of bromine and chlorine in the structure may enhance the compound's ability to disrupt microbial cell membranes.

- Anticancer Potential : Some studies have indicated that similar halogenated compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the disruption of cellular signaling pathways.

The mechanisms underlying the biological activity of this compound may involve:

- Interaction with Biological Membranes : The lipophilic nature of halogenated compounds allows them to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- DNA Interaction : Halogenated aromatic compounds can intercalate into DNA strands, leading to mutations or disruptions in replication processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on various halogenated compounds demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of halogenated benzene derivatives. In vitro tests showed that treatment with this compound led to a reduction in cell viability in several cancer cell lines, with IC values ranging from 15 to 30 µM.

Data Table: Summary of Biological Activities

Q & A

Basic: What safety protocols are critical when handling 1-bromo-2-chloro-4-ethoxy-5-fluorobenzene in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use vapor respirators, nitrile gloves, safety glasses with side shields, and flame-resistant lab coats .

- Engineering Controls: Implement local exhaust ventilation or closed systems to minimize vapor exposure .

- Storage: Classify as a combustible liquid (storage code 10) and avoid ignition sources. Maintain in a cool, dry, well-ventilated area .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as halogenated waste .

Basic: What analytical methods are recommended to verify the purity and structural integrity of this compound?

Answer:

- Chromatography: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with >97.0% purity as a benchmark (based on supplier QC data) .

- Spectroscopy:

- Physical Properties: Measure density (1.72 g/cm) and refractive index (1.5470) for cross-validation .

Advanced: How can researchers optimize regioselective substitution reactions involving this compound?

Answer:

- Electronic Effects: The electron-donating ethoxy group at C4 directs electrophilic substitution to the para position (C5), while halogens (Br, Cl, F) deactivate the ring. Use directing group strategies for targeted functionalization .

- Catalytic Systems: Employ transition-metal catalysts (e.g., Pd for Suzuki coupling) to replace bromine at C1. Ensure anhydrous conditions to avoid hydrolysis of the ethoxy group .

- Computational Modeling: Apply density functional theory (DFT) to predict reactive sites and transition states, reducing trial-and-error synthesis .

Advanced: How should discrepancies in reported physical properties (e.g., melting point, solubility) be resolved?

Answer:

- Source Validation: Cross-reference data from peer-reviewed journals over supplier catalogs. For example, compare melting points from NIST databases versus commercial sources .

- Experimental Replication: Purify the compound via column chromatography or recrystallization, then re-measure properties under controlled conditions (e.g., DSC for melting point) .

- Error Analysis: Quantify uncertainties in measurement tools (e.g., ±0.5°C for melting point apparatus) and report confidence intervals .

Advanced: What strategies mitigate competing side reactions during halogen exchange (e.g., Br to F substitution)?

Answer:

- Temperature Control: Perform reactions at low temperatures (−78°C) to suppress undesired radical pathways .

- Protecting Groups: Temporarily block the ethoxy group with trimethylsilyl chloride to prevent nucleophilic attack during fluorination .

- Kinetic Monitoring: Use in situ FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.